Cobaltous sulfamate

Electrodeposition Perpendicular Magnetic Recording Crystal Orientation

Cobaltous sulfamate (≥98%) enables (002) crystal orientation for perpendicular magnetic recording and enhances Ni-Co alloy strength while preserving weldability. Delivers 90.6–99.2% yields in bis(indolyl)methane synthesis. NOT interchangeable with sulfate/chloride salts. Source per HG/T 4356-2012.

Molecular Formula CoH3NO3S
Molecular Weight 156.03 g/mol
CAS No. 14017-41-5
Cat. No. B077935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltous sulfamate
CAS14017-41-5
Molecular FormulaCoH3NO3S
Molecular Weight156.03 g/mol
Structural Identifiers
SMILESNS(=O)(=O)O.[Co]
InChIInChI=1S/Co.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)
InChIKeyVWFLTHZUCYHIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in wate

Cobaltous Sulfamate (CAS 14017-41-5): Technical Baseline and Industrial Procurement Context


Cobaltous sulfamate (cobalt(II) sulfamate, Co(NH2SO3)2·4H2O), with CAS registry number 14017-41-5, is a water-soluble inorganic cobalt salt with the molecular formula CoH4N2O6S2 and a molecular weight of 251.1 g/mol (anhydrous basis) [1]. The compound typically appears as a reddish to pale pink crystalline solid, with a density of 2.202 g/cm³ at 20°C [2]. It serves primarily as a cobalt ion source in electroplating, electroforming, and catalysis applications [3], and is manufactured to meet the Chinese chemical industry standard HG/T 4356-2012 for industrial-grade cobalt sulfamate, which specifies quality requirements, testing methods, and handling protocols . Unlike more common cobalt salts such as cobalt sulfate or cobalt chloride, cobaltous sulfamate features the sulfamate anion (NH2SO3⁻), which confers distinct electrochemical behavior that influences deposition quality, crystal orientation, and bath stability .

Why In-Class Cobalt Salts Cannot Simply Substitute Cobaltous Sulfamate in Electroplating and Catalysis


Although cobalt sulfate and cobalt chloride are widely available cobalt salts, direct substitution with cobaltous sulfamate without process re-optimization is technically unsound. The choice of counterion fundamentally alters electrochemical kinetics, deposit morphology, and functional properties. For example, cobalt films deposited from sulfate baths exhibit spherical grains with surface cracking, while chloride baths produce thicker, rougher, acicular deposits [1]. More critically, sulfamate baths demonstrate passive layer formation behavior distinct from chloride systems, which influences alloy composition during co-deposition [2]. In catalytic applications, a systematic comparison of eleven metal sulfamates under identical conditions identified cobalt(II) sulfamate as the most effective catalyst for bis(indolyl)methane synthesis, achieving yields of 90.6–99.2% [3]. Additionally, the presence of sulfate ligands coordinated to cobalt atoms can make oxygen activation more difficult compared to sulfamate-based systems [4]. These quantifiable performance differences underscore why cobaltous sulfamate cannot be treated as a drop-in replacement for other cobalt salts and must be specified based on application-specific technical requirements.

Cobaltous Sulfamate Comparative Performance Evidence: Electroplating Crystal Orientation, Electrode Potential, Alloy Tensile Strength, and Catalytic Efficiency


Preferred (002) Crystal Orientation in Electrodeposited Cobalt: Sulfamate vs. Sulfate and Chloride Baths

In a systematic comparison of cobalt electrodeposition from sulfate, sulfate plus boric acid, sulfamate, and chloride baths across temperatures of 20–80°C and pH 20–50 on copper substrates, deposits from sulfate and sulfamate baths exhibited (002) preferred orientation over a wide range of plating conditions, whereas deposits from chloride and sulfate-plus-boric-acid baths displayed strong (100) orientation at low overpotentials and (110) at high overpotentials [1]. The (002) orientation in sulfamate-deposited cobalt facilitates perpendicular magnetization direction relative to the substrate—a critical parameter for perpendicular magnetic recording media fabrication [1].

Electrodeposition Perpendicular Magnetic Recording Crystal Orientation

Electrode Potential Enhancement of Electrodeposited Cobalt via Sulfamate Addition

A study investigating cobalt electrodeposition from citrate baths for sacrificial corrosion layers measured electrode potentials in CASS solution and electromotive force in 5% NaCl solution. The addition of ammonium sulfamate at 4–10 g/L to the cobalt sulfate bath (0.6 mol/L cobalt sulfate + 0.7 mol/L sodium citrate) resulted in the deposited cobalt exhibiting a nobler electrode potential relative to deposits from baths without sulfamate addition [1].

Corrosion Protection Sacrificial Coating Electrode Potential

Low-Concentration Cobalt Sulfamate Addition Enhances Tensile Yield Strength of Electrodeposited Ni–Co Alloys

A NASA-developed electrodeposition method demonstrates that adding cobalt sulfamate to a conventional nickel sulfamate plating bath produces nickel-cobalt alloys with significantly enhanced tensile yield strength compared to pure electrodeposited nickel. The tensile strength increase is directly proportional to co-deposited cobalt concentration, and the method requires only low concentrations of cobalt sulfamate to achieve meaningful mechanical property improvements while retaining weldability, corrosion resistance, and ductility [1].

Ni–Co Alloy Electrodeposition Mechanical Properties Aerospace Coatings

Superior Catalytic Efficiency in Bis(indolyl)methane Synthesis vs. Other Metal Sulfamates

A head-to-head comparison of eleven metal sulfamates as catalysts for the synthesis of bis(1H-indol-3-yl)methanes under identical reaction conditions identified cobalt(II) sulfamate as the most effective catalyst among all tested metal sulfamates [1]. Using cobalt sulfamate as the catalyst, electrophilic substitution reactions of indole with aromatic, heterocyclic, and unsaturated aldehydes, as well as alicyclic and aromatic ketones, proceeded with yields ranging from 90.6% to 99.2% at room temperature in ethanol, under either conventional stirring or ultrasound irradiation [1].

Organic Synthesis Catalysis Electrophilic Substitution

Passive Layer Formation Behavior in Ni–Co Alloy Co-Deposition: Sulfamate vs. Chloride Electrolytes

In a comparative electrochemical study of Ni–Co alloy deposition from sulfamate, Watts, and chloride electrolyte systems, sulfamate and Watts baths exhibited an ability for passive layer formation during anodic pulses, whereas the chloride bath demonstrated lower proneness to passivation but was accompanied by pit formation in the deposit [1]. The cobalt content within the deposited layer also varied strongly depending on the electrolyte system used, with the choice of electrolyte directly influencing the reaction mechanism and alloy deposition kinetics [1].

Ni–Co Alloy Electrodeposition Passivation Pulse Plating

Patent-Documented Compatibility in Aqueous Electrodeposition of Magnetic Sm–Co Alloys

U.S. Patent Application 20120049102 explicitly discloses that cobalt sulfamate, along with cobalt sulfate, is a suitable water-soluble cobalt salt for the aqueous electrodeposition of magnetic samarium-cobalt alloys with samarium content greater than 20% and less than about 35% [1]. The patented composition comprises from about 0.25 M to about 2.0 M samarium sulfamate, from about 0.01 M to about 0.5 M cobalt salt (sulfamate or sulfate), and from about 0.05 M to about 0.5 M complexant such as glycine [1]. Independent academic research corroborates this application, with studies using 1 M samarium sulfamate and 0.05 M cobalt sulfate at 25–60°C to produce SmCo₃, Sm₂Co₇, SmCo₅, and Sm₂Co₁₇ intermetallic phases via DC electrodeposition [2].

Magnetic Materials Rare-Earth Alloys Sm–Co Electrodeposition

Cobaltous Sulfamate Application Scenarios Based on Verified Performance Differentiation


Perpendicular Magnetic Recording Media Fabrication

Based on direct comparative evidence showing that cobalt electrodeposited from sulfamate baths exhibits (002) preferred crystal orientation over a wide range of plating conditions—whereas chloride and sulfate-plus-boric-acid baths produce (100)/(110) orientations—cobaltous sulfamate is the preferred cobalt source for fabricating perpendicular magnetic recording media. The (002) orientation facilitates magnetization perpendicular to the substrate, which is essential for high-density magnetic storage devices [1].

High-Strength Ni–Co Alloy Coatings for Aerospace and Structural Applications

Cobalt sulfamate enables significant tensile yield strength enhancement in electrodeposited nickel-cobalt alloys at low cobalt concentrations, while preserving weldability, corrosion resistance, and ductility. This evidence, derived from NASA-developed electrodeposition methods, positions cobalt sulfamate as the optimal cobalt source for producing high-strength structural coatings in aerospace, automotive, and military applications where mechanical performance requirements preclude the use of pure nickel deposits or alloys from alternative cobalt salt baths [2].

Organic Synthesis of Bis(1H-Indol-3-yl)methanes and Related Bioactive Molecules

In organic synthesis laboratories, cobalt(II) sulfamate outperforms ten other metal sulfamates as a catalyst for the electrophilic substitution synthesis of bis(1H-indol-3-yl)methanes, delivering yields of 90.6–99.2% at room temperature. This catalytic efficiency makes it the catalyst of choice for researchers synthesizing indole-based pharmacophores and bioactive molecules, where high yield and mild reaction conditions reduce purification burden and improve synthetic throughput [3].

Pulse Reverse Plating of Ni–Co Alloys with Controlled Passivation Behavior

For pulse reverse plating processes requiring controlled passive layer formation during anodic pulses, sulfamate-based electrolytes are preferred over chloride-based systems, which exhibit pit formation and lack of passivation control. Cobaltous sulfamate enables precise modulation of alloy composition and microstructure, making it essential for applications demanding defect-free Ni–Co coatings with tailored cobalt content and functional properties [4].

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